3,5-Dibromo-4-hydroxybenzonitrile-2,6-D2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-4-hydroxybenzonitrile-2,6-D2 is a stable isotope-labeled compound, which is a derivative of 3,5-dibromo-4-hydroxybenzonitrile. This compound is often used in environmental testing and research due to its unique properties and stable isotope labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-hydroxybenzonitrile-2,6-D2 typically involves the bromination of 4-hydroxybenzonitrile. The reaction conditions include the use of bromine as a reagent and a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature and pressure to ensure the selective bromination at the 3 and 5 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-hydroxybenzonitrile-2,6-D2 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Substituted derivatives with amine or thiol groups.
Scientific Research Applications
3,5-Dibromo-4-hydroxybenzonitrile-2,6-D2 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in environmental testing and analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential use in drug development and as a tracer in metabolic studies.
Industry: Utilized in the synthesis of herbicides and other agrochemicals
Mechanism of Action
The primary mechanism of action of 3,5-Dibromo-4-hydroxybenzonitrile-2,6-D2 involves the inhibition of photosynthesis. It acts by blocking the electron transport chain in photosystem II, leading to the disruption of ATP formation and ultimately causing the death of the plant . This mechanism is similar to that of its non-deuterated analogue, bromoxynil.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-4-cyanophenol
- 4-Hydroxy-3,5-dibromobenzonitrile
Bromoxynil: 3,5-Dibromo-4-hydroxybenzonitrile
Uniqueness
3,5-Dibromo-4-hydroxybenzonitrile-2,6-D2 is unique due to its stable isotope labeling, which makes it particularly useful in environmental testing and research. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in various studies.
Properties
Molecular Formula |
C7H3Br2NO |
---|---|
Molecular Weight |
278.92 g/mol |
IUPAC Name |
3,5-dibromo-2,6-dideuterio-4-hydroxybenzonitrile |
InChI |
InChI=1S/C7H3Br2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H/i1D,2D |
InChI Key |
UPMXNNIRAGDFEH-QDNHWIQGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Br)O)Br)[2H])C#N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.